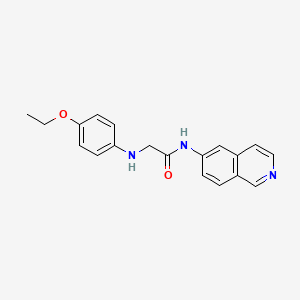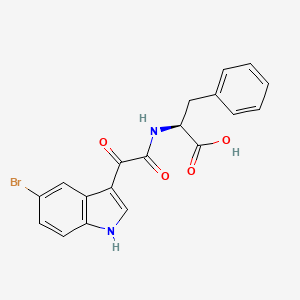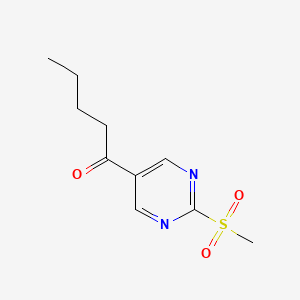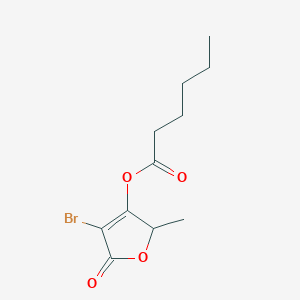
2-((4-ethoxyphenyl)amino)-N-(isoquinolin-6-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-Ethoxyphenyl)amino)-N-(isoquinolin-6-yl)acetamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features an ethoxyphenyl group, an isoquinoline moiety, and an acetamide linkage, making it a versatile molecule for chemical synthesis and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-ethoxyphenyl)amino)-N-(isoquinolin-6-yl)acetamide typically involves a multi-step process:
Formation of the Ethoxyphenyl Amine: The starting material, 4-ethoxyaniline, is prepared by the ethylation of 4-aminophenol using ethyl bromide in the presence of a base such as potassium carbonate.
Acylation Reaction: The 4-ethoxyaniline is then acylated with chloroacetyl chloride to form 2-chloro-N-(4-ethoxyphenyl)acetamide.
Coupling with Isoquinoline: The final step involves the coupling of 2-chloro-N-(4-ethoxyphenyl)acetamide with isoquinoline-6-amine under basic conditions, typically using a base like sodium hydride or potassium carbonate, to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro group (if present) or the carbonyl group in the acetamide linkage, potentially yielding amines or alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation are typical.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-((4-ethoxyphenyl)amino)-N-(isoquinolin-6-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.
Biology
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development, particularly in the fields of oncology and neurology.
Industry
Industrially, the compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Mécanisme D'action
The mechanism of action of 2-((4-ethoxyphenyl)amino)-N-(isoquinolin-6-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amide linkage and aromatic rings allow it to form hydrogen bonds and π-π interactions with these targets, potentially inhibiting or modulating their activity. Pathways involved may include signal transduction, enzyme inhibition, or receptor modulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((4-Methoxyphenyl)amino)-N-(isoquinolin-6-yl)acetamide
- 2-((4-Chlorophenyl)amino)-N-(isoquinolin-6-yl)acetamide
- 2-((4-Fluorophenyl)amino)-N-(isoquinolin-6-yl)acetamide
Uniqueness
Compared to its analogs, 2-((4-ethoxyphenyl)amino)-N-(isoquinolin-6-yl)acetamide is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and interaction with biological targets. This makes it a distinct candidate for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
920513-46-8 |
|---|---|
Formule moléculaire |
C19H19N3O2 |
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
2-(4-ethoxyanilino)-N-isoquinolin-6-ylacetamide |
InChI |
InChI=1S/C19H19N3O2/c1-2-24-18-7-5-16(6-8-18)21-13-19(23)22-17-4-3-15-12-20-10-9-14(15)11-17/h3-12,21H,2,13H2,1H3,(H,22,23) |
Clé InChI |
JWRHAQSRKZDOSE-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)NCC(=O)NC2=CC3=C(C=C2)C=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[4-(4-Chlorophenoxy)phenoxy]-1-(5-methyl-1,2-oxazolidin-2-yl)propan-1-one](/img/structure/B12910799.png)
![5-[(tert-Butylsulfanyl)methyl]-4-chloro-1,2-oxazol-3(2H)-one](/img/structure/B12910800.png)
![5,8-Dihydropyrimido[4,5-d]pyrimidin-2-amine](/img/structure/B12910817.png)



![1-Butanol, 2-[(4-phenyl-1-phthalazinyl)amino]-](/img/structure/B12910832.png)



